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Introduction
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a

formidable global health challenge, necessitating the development of novel vaccines and

diagnostics. Central to this effort is the identification and characterization of potent

immunogenic molecules that can elicit protective host immune responses. Among the most

extensively studied Mtb proteins is the Antigen 85 (Ag85) complex, a family of major secretory

proteins that are critical for the bacterium's viability and are powerful targets of the host

immune system. This guide provides a comprehensive technical overview of the Ag85 complex,

detailing its biochemical functions, immunological profile, and its application in vaccine

development and diagnostics, supported by quantitative data, experimental protocols, and

pathway visualizations.

The Antigen 85 Complex: Biochemistry and
Function
The Ag85 complex consists of three highly homologous and cross-reactive proteins: Ag85A

(FbpA, Rv3804c), Ag85B (FbpB, Rv1886c), and Ag85C (FbpC, Rv0129c).[1] These proteins,

ranging from 30-32 kDa, are among the most abundant proteins secreted by actively growing

Mtb.[1][2]
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Mycolyltransferase Activity: A Vital Enzymatic Function
The defining characteristic of the Ag85 proteins is their enzymatic mycolyltransferase activity,

which is essential for the synthesis and integrity of the unique mycobacterial cell wall.[2][3][4]

This activity involves the transfer of mycolic acids—long-chain fatty acids—to key acceptors in

the cell wall. Specifically, Ag85 catalyzes two primary reactions:

The transfer of a mycolyl group from one molecule of trehalose monomycolate (TMM) to

another, forming trehalose dimycolate (TDM), also known as "cord factor."[3][5] TDM is a

crucial virulence factor.

The covalent attachment of mycolic acids to the arabinogalactan-peptidoglycan complex,

which forms the structural core of the cell wall.[3][5]

This enzymatic function makes the Ag85 complex an attractive target for novel anti-TB drug

development, as its inhibition disrupts cell wall formation and bacterial growth.[2][4]
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Caption: Enzymatic activity of the Antigen 85 complex.
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In addition to their enzymatic role, all three Ag85 components are fibronectin-binding proteins.

[1][6] This interaction is thought to facilitate the adhesion of Mtb to host cells and the

extracellular matrix, playing a role in the initial stages of infection and pathogenesis.[7]

Immunological Profile of Antigen 85
The Ag85 complex is strongly immunogenic, inducing robust and long-lasting cell-mediated

immune responses, which are considered essential for controlling Mtb infection.[1][8]

T-Cell Mediated Immunity: The Th1-Dominant Response
Ag85 antigens are potent activators of T-helper 1 (Th1) cells. Upon infection, Mtb is

phagocytosed by antigen-presenting cells (APCs) like macrophages. Secreted Ag85 proteins

are processed and their peptides are presented on MHC class II molecules to CD4+ T-cells.

This interaction, in the presence of IL-12, drives the differentiation of naive T-cells into Th1

effector cells.[9] These Th1 cells then secrete key cytokines:

Interferon-gamma (IFN-γ): A critical cytokine that activates macrophages, enhancing their

bactericidal capacity.[3][10]

Tumor Necrosis Factor-alpha (TNF-α): Works synergistically with IFN-γ and is crucial for

granuloma formation and maintenance.[10]

Interleukin-2 (IL-2): Promotes the proliferation and survival of T-cells.[10]

Ag85 also contains epitopes recognized by CD8+ cytotoxic T-lymphocytes (CTLs), which can

kill Mtb-infected cells.[3][11] The immune response to Ag85 is characteristically strong in

healthy, latently infected individuals and BCG-vaccinated subjects but is often diminished in

patients with active TB, suggesting its importance in protective immunity.[8][12][13]
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Caption: Ag85-induced Th1 cell-mediated immune response.
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Quantitative Analysis of Immune Responses
Studies have quantified the cytokine response to Ag85 stimulation in different patient cohorts.

The secretion of IFN-γ in response to Ag85B is a key indicator of a Th1-biased response and is

often higher in healthy contacts than in patients with active TB.

Antigen
Subject
Group

Cell Type Cytokine

Mean
Concentrati
on (pg/mL)
± SEM

Reference

Ag85B TB Patients PBMCs IFN-γ
>8 (Positive

Response)
[14][15]

Ag85B TB Patients PBMCs TNF-α Not Induced [14][15]

Ag85B TB Patients PBMCs IL-10 Not Induced [14][15]

Ag85A
Pulmonary

TB Patients
PBMCs IFN-γ 1003 ± 1032 [16]

Ag85A
Healthy

Controls
PBMCs IFN-γ 208 ± 301 [16]

Ag85B
Pulmonary

TB Patients
PBMCs IFN-γ 1227 ± 799 [16]

Ag85B
Healthy

Controls
PBMCs IFN-γ 196 ± 303 [16]

Table 1: Summary of cytokine responses to Ag85 stimulation in Peripheral Blood Mononuclear

Cells (PBMCs). Note: "Positive Response" indicates that secretion was significantly above the

minimum detectable concentration of 8 pg/mL.

Antigen 85 in Tuberculosis Vaccine Development
The potent Th1-inducing capacity of Ag85A and Ag85B makes them leading candidates for new

TB subunit vaccines, designed to be used either as a standalone vaccine or as a boost to the

existing BCG vaccine.[3][10]
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Vaccine Strategies and Key Candidates
Several vaccine platforms incorporating Ag85 have reached clinical trials:

Viral-Vectored Vaccines: These use a harmless virus to deliver the Ag85 gene.

MVA85A: A Modified Vaccinia Ankara virus expressing Ag85A. It was found to be safe and

immunogenic but did not provide significant additional protection over BCG in a phase 2b

infant trial.[17][18]

Ad5Ag85A: A replication-deficient human adenovirus type 5 vector expressing Ag85A.[19]

[20]

ChAdOx1.85A: A chimpanzee adenovirus vector expressing Ag85A.[19]

Protein Subunit Vaccines: These use purified Ag85 protein combined with a powerful

adjuvant to stimulate the immune system.

H1/H56 (Statens Serum Institut): Fusion proteins that include Ag85B combined with other

immunogenic Mtb antigens (e.g., ESAT-6) and formulated with adjuvants like IC31.[21][22]

Preclinical and Clinical Efficacy Data
The efficacy of Ag85-based vaccines has been extensively tested in animal models, showing

varying degrees of protection. Clinical trials have yielded mixed results, highlighting the

challenge of translating preclinical success to human efficacy.
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Vaccine
Candidate

Model /
Population

Regimen
Efficacy
Endpoint

Result Reference

MVA85A
Infants

(Phase 2b)

BCG prime,

MVA85A

boost

Incident TB

Disease

Vaccine

Efficacy:

17.3% (Not

significant)

[18]

MVA85A
Infants

(Phase 2b)

BCG prime,

MVA85A

boost

Mtb Infection

(QFT)

Vaccine

Efficacy:

-2.3% (Not

significant)

[18]

MVA85A
Mice

(C57BL/6)

IN BCG

prime, IN

MVA85A

boost

Lung CFU

Reduction vs.

BCG

~1.5 log10

reduction
[17][23]

Ad5Ag85A
Mice

(BALB/c)

Intranasal

(IN)

Ad5Ag85A

Lung CFU

Reduction vs.

Unvaccinated

~1.95 log10

reduction
[23]

rBCG-Ag85B Guinea Pigs
rBCG

Vaccination

Survival after

Mtb

Challenge

Greater

protection

than

conventional

BCG

[3]

Table 2: Summary of efficacy data for select Ag85-based vaccine candidates. CFU = Colony

Forming Units.

Antigen 85 as a Diagnostic Target
The secretion of Ag85 during active Mtb replication makes it a valuable biomarker for

diagnosing active TB disease.[2] Its presence in clinical samples like serum, sputum, and

culture filtrates can distinguish active disease from latent infection or non-tuberculous

mycobacterial disease.[2][24][25]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5424647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5424647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3969587/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1609136/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1609136/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2014.00321/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC96358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC96358/
https://pubmed.ncbi.nlm.nih.gov/24418370/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0193596
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagnostic Methods and Performance
Enzyme-Linked Immunosorbent Assay (ELISA): Developed to detect Ag85 in culture filtrates,

allowing for rapid identification of Mtb growth days or weeks before traditional methods.[24]

Immunohistochemistry (IHC): Used to detect Ag85B in tissue biopsies, offering a sensitive

method for the histopathological diagnosis of TB, even in paucibacillary cases where acid-

fast staining is negative.[26][27]

Assay Type Target
Sample
Type

Sensitivity
(%)

Specificity
(%)

Reference

ELISA
Ag85

Complex

Culture

Filtrate
89.6 94.0 [24]

IHC Ag85B
Lung Tissue

Biopsy
93.1 N/A [26][27]

IHC (vs. Acid-

Fast)
Ag85B

Lung Tissue

Biopsy
62.3 86.6 [28]

IHC (vs. Acid-

Fast)
ESAT-6

Lung Tissue

Biopsy
78.3 85.1 [28]

IHC (vs. Acid-

Fast)
CFP-10

Lung Tissue

Biopsy
69.6 91.0 [28]

Table 3: Performance of Ag85-based diagnostic assays. Specificity for the IHC study by Dong

et al. was not applicable as all cases were confirmed TB.

Key Experimental Protocols
Detailed methodologies are crucial for the study and application of Ag85. Below are summaries

of key experimental protocols.

Protocol: Recombinant Ag85 Protein Expression and
Purification
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This protocol outlines the heterologous expression of Ag85 proteins in E. coli for use in

immunological assays and vaccine studies.[5][29]

Start: Ag85 gene in
expression vector (e.g., pET)

Transform E. coli (e.g., BL21(DE3))
with expression vector

Culture transformed E. coli
in LB medium to mid-log phase

Induce protein expression
with IPTG

Harvest bacterial cells
by centrifugation

Lyse cells (sonication/French press)
in lysis buffer

Clarify lysate by high-speed
centrifugation

Purify recombinant protein using
Affinity Chromatography (e.g., Ni-NTA)

Dialyze purified protein against
storage buffer (e.g., PBS)

Assess purity and concentration
(SDS-PAGE, Bradford/BCA assay)

End: Purified, folded
Ag85 protein
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Caption: Workflow for recombinant Ag85 protein purification.

Methodology:

Cloning: The gene for the Ag85 component (e.g., fbpB) is cloned into an E. coli expression

vector, often with a polyhistidine (His) tag for purification.

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g.,

BL21(DE3)).

Expression: A bacterial culture is grown to mid-log phase (OD600 ≈ 0.6-0.8), and protein

expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis

buffer. Cell disruption is achieved via sonication or high-pressure homogenization.

Purification: The soluble fraction of the cell lysate is clarified by centrifugation and applied to

a Ni-NTA affinity chromatography column. The His-tagged Ag85 protein binds to the column

and is eluted using an imidazole gradient.

Quality Control: The purity of the protein is assessed by SDS-PAGE, and its concentration is

determined using a protein assay (e.g., Bradford or BCA).

Protocol: ELISpot Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting

cells, commonly used to measure T-cell responses to Ag85.
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Start: 96-well PVDF plate

Coat plate with anti-IFN-γ
capture antibody overnight

Wash and block plate
(e.g., with BSA/serum)

Add PBMCs and stimulus
(Ag85 protein or peptides)

Incubate (18-24h, 37°C, 5% CO2)
to allow cytokine secretion

Lyse cells and wash plate
to remove cells

Add biotinylated anti-IFN-γ
detection antibody

Add enzyme conjugate
(e.g., Streptavidin-ALP/HRP)

Add substrate (e.g., BCIP/NBT)
and incubate until spots develop

Stop reaction by washing
with water and dry plate

Count spots using an
automated ELISpot reader

End: Spot Forming Units (SFU)
per million cells

Click to download full resolution via product page

Caption: Workflow for the IFN-γ ELISpot assay.
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Methodology:

Plate Coating: A 96-well PVDF membrane plate is coated with a monoclonal antibody

specific for IFN-γ and incubated overnight.

Blocking: The plate is washed and blocked to prevent non-specific binding.

Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs), isolated from patient or animal

blood, are added to the wells along with the Ag85 antigen (or peptides). A positive control

(e.g., phytohemagglutinin) and a negative control (medium only) are included.

Incubation: The plate is incubated for 18-24 hours, during which Ag85-specific T-cells secrete

IFN-γ, which is captured by the antibody on the membrane.

Detection: After washing away the cells, a second, biotinylated anti-IFN-γ detection antibody

is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

Spot Development: A precipitating substrate is added, which forms a colored spot on the

membrane wherever IFN-γ was captured.

Analysis: The plate is washed, dried, and the spots are counted using an automated reader.

Each spot represents a single IFN-γ-secreting cell.

Conclusion
The Antigen 85 complex stands out as a multifunctional and highly immunogenic protein family

of Mycobacterium tuberculosis. Its essential role in cell wall biosynthesis makes it a prime

target for novel therapeutics, while its capacity to induce a robust Th1-mediated immune

response underpins its continued prominence in vaccine development pipelines. Furthermore,

its secretion during active infection provides a valuable tool for the development of improved

diagnostic assays. While the translation of Ag85-based vaccines into effective clinical products

remains a challenge, a deep and continued understanding of this pivotal immunogene is

indispensable for the global effort to control and eradicate tuberculosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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